molecular formula C14H23ClO2 B14724294 (2-Cyclohexylcyclohexyl) 2-chloroacetate CAS No. 5457-48-7

(2-Cyclohexylcyclohexyl) 2-chloroacetate

Cat. No.: B14724294
CAS No.: 5457-48-7
M. Wt: 258.78 g/mol
InChI Key: UJKCRKNQXLMSQF-UHFFFAOYSA-N
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Description

(2-Cyclohexylcyclohexyl) 2-chloroacetate is an organic compound with a unique structure that includes two cyclohexyl rings and a chloroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylcyclohexyl) 2-chloroacetate typically involves the esterification of 2-cyclohexylcyclohexanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylcyclohexyl) 2-chloroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyclohexylcyclohexanol and chloroacetic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or primary amines can be used under mild to moderate conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products such as 2-cyclohexylcyclohexyl amine or 2-cyclohexylcyclohexyl alcohol.

    Hydrolysis: 2-cyclohexylcyclohexanol and chloroacetic acid.

Scientific Research Applications

(2-Cyclohexylcyclohexyl) 2-chloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohexylcyclohexyl) 2-chloroacetate involves its interaction with various molecular targets. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-chloroacetate
  • Hexyl 2-chloroacetate
  • Cyclohexyl acetate

Uniqueness

(2-Cyclohexylcyclohexyl) 2-chloroacetate is unique due to the presence of two cyclohexyl rings, which can impart distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

5457-48-7

Molecular Formula

C14H23ClO2

Molecular Weight

258.78 g/mol

IUPAC Name

(2-cyclohexylcyclohexyl) 2-chloroacetate

InChI

InChI=1S/C14H23ClO2/c15-10-14(16)17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h11-13H,1-10H2

InChI Key

UJKCRKNQXLMSQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCCCC2OC(=O)CCl

Origin of Product

United States

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